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Compound of Interest

Ziprasidone hydrochloride
Compound Name:
monohydrate

cat. No.: B1662198

Ziprasidone Formulation Technical Support
Center

Welcome to the technical support center for Ziprasidone formulation. This resource is designed
to assist researchers, scientists, and drug development professionals in preventing and
troubleshooting polymorphic changes during the formulation of Ziprasidone.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of Ziprasidone?

Al: Ziprasidone, particularly as its hydrochloride (HCI) and sulfate salts, is known to exist in
multiple polymorphic forms, including various crystalline habits and an amorphous form.[1][2]
Different solid forms of Ziprasidone can exhibit distinct physicochemical properties that are
crucial for pharmaceutical development, such as solubility, dissolution rate, and stability.[1][3]
For Ziprasidone HCI, several crystalline forms have been identified and designated with letters
such as Form M (a monohydrate), Form G, Form J, Form E, and Form F.[1] Amorphous forms
of both Ziprasidone and its hydrochloride salt have also been prepared.[2]

Q2: Why is controlling polymorphism important during Ziprasidone formulation?
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A2: Controlling polymorphism is critical because different polymorphic forms of an active
pharmaceutical ingredient (API) can have significantly different physical and chemical
properties.[1][4] These differences can impact the drug's bioavailability, stability, and
manufacturability. For instance, a less soluble polymorphic form may lead to poor dissolution
and reduced absorption in the body.[3] Polymorphic transitions during manufacturing or storage
can alter the drug product's performance, safety, and efficacy, making it a critical quality
attribute to control.[4]

Q3: What are the main factors that can induce polymorphic changes in Ziprasidone?

A3: Polymorphic transformations in Ziprasidone can be triggered by various factors during the
formulation process. These include:

Temperature: Heating or cooling can provide the energy for a less stable (metastable) form
to convert to a more stable form.[1][5]

» Solvents: The choice of solvent for crystallization or in a slurry can dictate which polymorphic
form is produced.[1][3] For example, slurrying Ziprasidone HCI in tetrahydrofuran at different
temperatures can result in different forms.[1][3]

e Mechanical Stress: Processes such as grinding, milling, and compaction can introduce
mechanical energy that may induce polymorphic transformations.

o Humidity: The presence of water or changes in relative humidity can lead to the formation of
hydrates or facilitate the conversion between anhydrous and hydrated forms.[1]

o Excipients: Interactions between Ziprasidone and excipients in the formulation can either
stabilize a desired form or catalyze a transition to an undesired form.[4]
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Problem

Possible Causes

Recommended Solutions

Unexpected polymorphic form

detected after crystallization.

Incorrect solvent system or

cooling rate.

- Systematically screen
different solvents and solvent
mixtures. - Control the cooling
rate during crystallization. Slow
cooling generally favors the

most stable form.

Polymorphic conversion
observed during wet

granulation.

- The granulation fluid is a
solvent for a more stable, less
soluble polymorph. - High
shear forces during

granulation.

- Select a granulation fluid in
which Ziprasidone has low
solubility. - Consider alternative
granulation techniques like dry
granulation or direct
compression. - Optimize the
granulation process
parameters (e.g., impeller
speed, chopper speed,
granulation time) to minimize

mechanical stress.

Change in polymorphic form

during storage.

- The formulated polymorph is
metastable under the storage
conditions. - Incompatibility

with excipients. - Exposure to

high temperature or humidity.

- Select the most
thermodynamically stable
polymorph for formulation if
possible. - Conduct thorough
excipient compatibility studies.
[4] - Store the drug product in
appropriate packaging with
protection from heat and

moisture.

Amorphous Ziprasidone

crystallizes over time.

- The amorphous form is
inherently unstable. - Presence
of plasticizers (e.g., water) that

increase molecular mobility.

- Formulate as a solid
dispersion with polymers like
PVP or HPMC to inhibit
crystallization. - Control the
water content in the
formulation and store under

dry conditions.
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Quantitative Data Summary

Table 1. Characteristic PXRD Peaks for Selected Ziprasidone HCI Polymorphs

Characteristic 20 Peaks

Polymorphic Form Reference
(£0.2°)

Form E 7.4,13.0, 20.7, 23.4, 25.9 [1][3]

Form F 11.0, 18.1, 19.5, 21.9 [1][3]

Form G 9.0, 20.6, 22.7, 25.0, 27.0 [1][3]

Form J 9.1, 19.1, 25.7, 26.3, 26.9 [1]

Characterized by a specific
Form M (Monohydrate) XRD pattern and a water [1]
content of 3.8% to 4.5%

Note: The presence of other peaks may also be characteristic of these forms. Please refer to
the cited patents for the full diffractograms.

Experimental Protocols
Protocol 1: Polymorph Screening by Slurry Conversion

Objective: To determine the most stable polymorphic form of Ziprasidone in a given solvent
system.

Methodology:

e Add an excess amount of the Ziprasidone solid (either a specific polymorph or a mixture) to
the selected solvent in a sealed vial.

o Agitate the slurry at a constant temperature (e.g., room temperature or an elevated
temperature) for an extended period (e.g., 24-72 hours) to allow for equilibrium to be
reached.

o Periodically, withdraw a small aliquot of the solid phase.
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e Filter the solid and allow it to dry under vacuum.
e Analyze the solid by Powder X-ray Diffraction (PXRD) to identify the polymorphic form.

e The polymorphic form that remains at the end of the experiment is considered the most
stable under those conditions.

Protocol 2: Characterization of Ziprasidone Polymorphs
using DSC

Objective: To determine the thermal properties of different Ziprasidone polymorphs.

Methodology:

Accurately weigh 3-5 mg of the Ziprasidone sample into an aluminum DSC pan.
o Seal the pan (hermetically or with a pinhole, depending on whether the sample is a hydrate).
e Place the sample pan and an empty reference pan into the DSC cell.

e Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range
(e.g., 30 °C to 300 °C).

» Record the heat flow as a function of temperature. Endothermic and exothermic events, such
as melting, desolvation, and polymorphic transitions, will be observed as peaks in the
thermogram.

Protocol 3: FT-IR Spectroscopy for Polymorph
Identification

Objective: To differentiate between different polymorphic forms of Ziprasidone based on their
vibrational spectra.

Methodology:

o Prepare the sample for analysis. For solid samples, this can be done by creating a
potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR)
accessory.
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o For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a
transparent disk.

» For ATR, place a small amount of the powder directly onto the ATR crystal.
e Acquire the FT-IR spectrum over the mid-IR range (typically 4000-400 cm™1).

» Differences in the spectra, such as shifts in peak positions or the appearance/disappearance
of peaks, can be used to distinguish between different polymorphs.[6]
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Caption: Workflow for Polymorphic Screening and Characterization in Ziprasidone Formulation.
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Caption: Factors Influencing Ziprasidone Polymorphism and its Impact on Drug Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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changes-during-ziprasidone-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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